molecular formula C23H23FN8OS B10898381 2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]hydrazinecarbothioamide

2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]hydrazinecarbothioamide

Cat. No.: B10898381
M. Wt: 478.5 g/mol
InChI Key: FYQAZHOWNSCITI-UHFFFAOYSA-N
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Description

2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]hydrazinecarbothioamide is a complex organic compound that has garnered interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, a cyclopropyl group, and a fluorobenzyl moiety.

Preparation Methods

The synthesis of 2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]hydrazinecarbothioamide involves multiple steps, typically starting with the preparation of the pyrazolo[3,4-b]pyridine core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The cyclopropyl and fluorobenzyl groups are then introduced through subsequent reactions, often involving the use of reagents such as cyclopropylamine and 4-fluorobenzyl chloride. The final step involves the formation of the hydrazinecarbothioamide moiety, which is achieved through the reaction of the intermediate compound with hydrazine and carbon disulfide under controlled conditions .

Chemical Reactions Analysis

2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]hydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzyl moiety, where the fluorine atom can be replaced by other substituents using nucleophilic substitution reactions.

    Hydrolysis: The hydrazinecarbothioamide moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and thiols.

Scientific Research Applications

2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]hydrazinecarbothioamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, such as kinases, by binding to their active sites. This inhibition disrupts key signaling pathways involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells. Additionally, the compound’s hydrazinecarbothioamide moiety can interact with thiol groups in proteins, further contributing to its biological effects .

Comparison with Similar Compounds

2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]hydrazinecarbothioamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C23H23FN8OS

Molecular Weight

478.5 g/mol

IUPAC Name

1-[(6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]-3-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]thiourea

InChI

InChI=1S/C23H23FN8OS/c1-13-20-18(9-19(15-5-6-15)27-21(20)31(2)30-13)22(33)28-29-23(34)26-17-10-25-32(12-17)11-14-3-7-16(24)8-4-14/h3-4,7-10,12,15H,5-6,11H2,1-2H3,(H,28,33)(H2,26,29,34)

InChI Key

FYQAZHOWNSCITI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NNC(=S)NC4=CN(N=C4)CC5=CC=C(C=C5)F)C

Origin of Product

United States

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